Technical Deep Dive: 3-Fluoro-5-iodo-4-methoxybenzoic Acid
Technical Deep Dive: 3-Fluoro-5-iodo-4-methoxybenzoic Acid
CAS No: 1542632-91-6 Formula: C₈H₆FIO₃ Molecular Weight: 296.03 g/mol [1]
Executive Summary
3-Fluoro-5-iodo-4-methoxybenzoic acid is a highly specialized halogenated aromatic building block used primarily in the synthesis of small molecule kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in the dense functionalization of the benzene ring, providing three distinct vectors for chemical diversification:
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C-I (Position 5): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
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-COOH (Position 1): A classic anchor for amide coupling or esterification.
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-F (Position 3): A bioisostere that modulates metabolic stability and lipophilicity (LogP).
This guide details the synthesis, reactivity profile, and handling protocols for this compound, designed for medicinal chemists requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.
Structural Analysis & Electronic Properties
The chemical behavior of 3-fluoro-5-iodo-4-methoxybenzoic acid is dictated by the interplay of its substituents.
| Substituent | Position | Electronic Effect | Steric Impact | Synthetic Utility |
| Carboxylic Acid (-COOH) | C1 | Electron Withdrawing (EWG) | Moderate | Amide coupling, heterocycle formation. |
| Fluorine (-F) | C3 | EWG (Inductive), EDG (Resonance) | Low (Van der Waals radius ~1.47 Å) | Metabolic blocking, pKa modulation. |
| Methoxy (-OMe) | C4 | Strong Electron Donating (EDG) | Moderate | Activates ring for iodination; H-bond acceptor. |
| Iodine (-I) | C5 | Weak EWG (Inductive) | High | Primary site for C-C bond formation. |
Regiochemistry Logic: The synthesis of this compound relies on the directing effects of the precursor, 3-fluoro-4-methoxybenzoic acid .
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The -OMe group at C4 is a strong ortho/para director.
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The -COOH group at C1 is a meta director.
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Both effects synergistically activate the C5 position for electrophilic aromatic substitution (iodination), making the synthesis highly regioselective.
Synthesis Pathways[2][3]
The most robust industrial route involves the direct iodination of 3-fluoro-4-methoxybenzoic acid. Alternative routes starting from phenols are possible but less atom-economical.
Route A: Electrophilic Iodination (Preferred)
This method utilizes N-Iodosuccinimide (NIS) or Iodine/Periodic Acid to install the iodine atom at the C5 position.
Reaction Scheme:
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Starting Material: 3-Fluoro-4-methoxybenzoic acid (CAS 403-20-3).
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Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or Acetonitrile/H₂SO₄.
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Mechanism: The methoxy group activates the ring. The acidic medium generates the electrophilic iodonium species (
), which attacks C5 (ortho to OMe, meta to COOH).
Route B: Methylation of Hydroxy-Iodo Precursor
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Starting Material: 3-Fluoro-4-hydroxy-5-iodobenzoic acid.
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Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), K₂CO₃, DMF.
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Drawback: Potential for esterification of the carboxylic acid, requiring a subsequent hydrolysis step (saponification).
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Detailed Experimental Protocol
Objective: Synthesis of 3-Fluoro-5-iodo-4-methoxybenzoic acid on a 10g scale.
Reagents:
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3-Fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol)
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N-Iodosuccinimide (NIS) (14.5 g, 64.7 mmol, 1.1 equiv)
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Trifluoroacetic acid (TFA) (50 mL) or Acetonitrile (100 mL) with 10% H₂SO₄.
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Sodium thiosulfate (sat. aq. solution)
Procedure:
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Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methoxybenzoic acid (10.0 g) in TFA (50 mL). Note: TFA serves as both solvent and catalyst.
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Addition: Cool the solution to 0°C. Add NIS (14.5 g) portion-wise over 15 minutes to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 50% EtOAc/Hexanes). Look for the disappearance of the starting material peak (M-H = 169) and appearance of the product (M-H = 295).
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Quenching: Pour the reaction mixture slowly into 200 mL of ice-water.
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Workup:
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If a solid precipitates: Filter the solid and wash with water.
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If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated sodium thiosulfate (to remove excess iodine/succinimide byproduct) and brine.
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Purification: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). -
Yield: Expected yield is 85–92% (approx. 15–16 g).
Validation Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (br s, 1H, COOH), 8.15 (dd, J=2.0, 1.5 Hz, 1H, H-6), 7.85 (dd, J=11.5, 2.0 Hz, 1H, H-2), 3.92 (s, 3H, OMe).
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MS (ESI-): m/z 294.9 [M-H]⁻.
Reactivity & Applications in Drug Discovery
This compound is a "linchpin" intermediate. The Iodine atom allows it to serve as the electrophile in cross-coupling reactions, enabling the attachment of complex heterocycles common in kinase inhibitors.
Key Transformations
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems.
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Conditions:
, , Dioxane/Water, 90°C.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Conditions:
, CuI, , DMF.
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Amide Coupling: Activation of the carboxylic acid to couple with amines (e.g., piperazines, anilines).
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Conditions: HATU, DIPEA, DMF.
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Figure 2: Divergent synthesis map showing the versatility of the C-I and COOH handles.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (C-I bond can degrade under UV).
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
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ChemicalBook. (2024). 3-Fluoro-5-iodo-4-methoxybenzoic acid (CAS 1542632-91-6) Properties and Suppliers. Retrieved from
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AK Scientific. (2024). Safety Data Sheet: 3-Fluoro-5-iodo-4-methoxybenzoic acid. Retrieved from
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Sigma-Aldrich. (2024). Product Detail: 3-Fluoro-5-iodo-4-methoxybenzoic acid.[2][3][4] Retrieved from [4]
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PubChem. (2024). Compound Summary: 3-Fluoro-4-methoxybenzoic acid (Precursor Analysis). Retrieved from
